21(R)-Hydroxy Montelukast-d6 is a deuterated derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This compound is notable for its isotopic labeling, which aids in pharmacokinetic studies and metabolic profiling. The molecular formula for 21(R)-Hydroxy Montelukast-d6 is with a molecular weight of approximately 608.22 g/mol .
21(R)-Hydroxy Montelukast-d6 can be synthesized from Montelukast through specific chemical modifications that introduce deuterium at designated positions in the molecule. The synthesis methods are designed to ensure high purity and yield, which are critical for pharmaceutical applications.
This compound falls under the category of leukotriene receptor antagonists and is classified as an isotopically labeled compound, making it particularly useful in research settings for tracing metabolic pathways and understanding drug interactions.
The synthesis of 21(R)-Hydroxy Montelukast-d6 typically involves the following steps:
The synthesis may utilize various solvents and reagents, including:
The molecular structure of 21(R)-Hydroxy Montelukast-d6 features a complex arrangement typical of leukotriene receptor antagonists, incorporating a quinolinyl moiety, hydroxyl groups, and a cyclopropyl acetic acid structure. The presence of deuterium isotopes is crucial for its identification in analytical techniques.
21(R)-Hydroxy Montelukast-d6 can participate in various chemical reactions typical for functionalized organic compounds:
The reaction conditions must be optimized to prevent degradation or unwanted side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity .
As a leukotriene receptor antagonist, 21(R)-Hydroxy Montelukast-d6 functions by blocking leukotriene receptors, thereby inhibiting the action of leukotrienes—substances that contribute to inflammation and bronchoconstriction in asthma patients. This mechanism helps alleviate symptoms associated with asthma and allergic rhinitis.
Research indicates that such compounds can effectively reduce airway inflammation and improve lung function by preventing leukotriene-mediated bronchoconstriction .
Relevant data from studies indicate that the compound maintains high purity levels (>99%) after synthesis and purification processes .
21(R)-Hydroxy Montelukast-d6 is primarily used in research settings:
This compound plays a crucial role in advancing pharmaceutical research related to respiratory diseases and therapeutic interventions involving leukotriene modulation.
21(R)-Hydroxy Montelukast-d6 possesses the systematic chemical name: 2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]-3-hydroxypropyl]sulfanylmethyl]cyclopropyl]acetic acid. Its molecular formula is C₃₅H₃₀D₆ClNO₄S, yielding a molecular weight of 608.22 g/mol, which is 6 Da higher than the non-deuterated metabolite due to the replacement of six hydrogen atoms with deuterium [3] [7].
The deuteration occurs specifically at the 1-hydroxy-1-methylethyl group (tert-butyl alcohol moiety) attached to the phenyl ring, where both methyl groups contain three deuterium atoms each (-C(CD₃)₂OH) [3]. This strategic labeling maintains the core pharmacological structure while introducing the mass tag necessary for analytical differentiation. Crucially, the compound retains the (R)-configuration at the benzylic carbon (C21) where hydroxylation occurs, mirroring the predominant stereochemical configuration observed in human metabolism [3] [7]. This stereochemical fidelity is essential because the (R) and (S) hydroxy metabolites exhibit different formation kinetics and potentially distinct biological activities.
Table 1: Key Chemical Identifiers of 21(R)-Hydroxy Montelukast-d6
Property | Specification |
---|---|
Molecular Formula | C₃₅H₃₀D₆ClNO₄S |
Molecular Weight | 608.22 g/mol |
Deuterium Positions | 1-hydroxy-1-methylethyl group (-C(CD₃)₂OH) |
Stereochemistry | R configuration at C21 |
IUPAC Name | Refer to systematic name above |
Related Non-deuterated Metabolite CAS | 184763-26-6 (21(R)-Hydroxy Montelukast) |
The chemical structure maintains the core montelukast features: a quinoline ring connected via an ethenyl bridge to a phenyl group, a cyclopropaneacetic acid moiety, and a thioether linker. The hydroxyl group at the 21-position and the deuterated tert-hydroxyl group are key distinguishing features [7] [9].
Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, imparts significant advantages for pharmacological research tools like 21(R)-Hydroxy Montelukast-d6:
Metabolic Stability Probe: The carbon-deuterium (C-D) bond exhibits greater stability compared to the carbon-hydrogen (C-H) bond due to a lower zero-point energy and higher bond dissociation energy. This creates a kinetic isotope effect (KIE) during enzymatic metabolism. When metabolic transformations involve cleavage of a C-H bond at the deuterated site, the reaction rate can be significantly reduced. This property makes 21(R)-Hydroxy Montelukast-d6 valuable for studying the potential for further metabolic transformations of the native 21(R)-hydroxy metabolite itself, particularly those involving oxidation at the deuterated tert-butyl group [3] [8].
Tracer for Metabolic Pathways: The distinct mass signature introduced by six deuterium atoms allows researchers to unequivocally distinguish the exogenously administered deuterated standard from the endogenously produced non-deuterated metabolite in biological systems. This enables precise tracing of metabolite formation and clearance pathways without interference from background endogenous compounds, providing clearer insights into the metabolic fate of montelukast and its metabolites [3] [10].
Reduced Analytical Interference: In complex biological matrices (plasma, bile, microsomal incubates), endogenous compounds can obscure the detection of target analytes. The mass shift conferred by deuteration allows mass spectrometers to easily differentiate the deuterated internal standard from its non-deuterated counterpart and other isobaric interferences, significantly enhancing analytical specificity and reliability [2] [3].
21(R)-Hydroxy Montelukast-d6 fulfills a critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS):
Compensation for Variability: During sample preparation (extraction, evaporation, reconstitution) and analysis (ionization efficiency, matrix effects), significant variability can occur. Adding a known amount of 21(R)-Hydroxy Montelukast-d6 prior to sample processing allows it to experience the same procedural variations as the endogenous 21(R)-hydroxy metabolite analyte. Because the deuterated standard and the analyte have nearly identical chemical and physical properties (retention time, extraction efficiency, ionization response - barring minor isotopic effects), the ratio of their MS/MS response signals remains relatively constant despite procedural losses or matrix-induced suppression/enhancement. This ratio is used to generate a calibration curve and accurately quantify the analyte concentration in the sample [2] [3].
Specific Quantification of the (R)-Isomer: Montelukast undergoes benzylic hydroxylation to produce both 21(R)- and 21(S)-hydroxy metabolites. These stereoisomers often co-elute chromatographically and have identical mass transitions in MS. Using the deuterated R-isomer as the internal standard specifically for quantifying the endogenous R-isomer ensures accurate measurement, especially when chromatographic resolution of the isomers is challenging. The deuterated S-isomer standard would be required for quantifying the S-metabolite [3].
Essential for Pharmacokinetic (PK) and Metabolism Studies: Reliable quantification of the 21(R)-hydroxy metabolite is crucial for understanding montelukast's PK profile, metabolic clearance routes, and potential for drug-drug interactions (DDIs). Studies cited in the search results utilized deuterated standards like this to elucidate that CYP3A4 is the primary enzyme responsible for the stereoselective formation of 21(R)-Hydroxy Montelukast, accounting for approximately 7.9% of montelukast's total intrinsic clearance in human liver microsomes [1] [3] [7].
Table 2: Advantages of 21(R)-Hydroxy Montelukast-d6 as an Internal Standard
Challenge in Bioanalysis | Solution Provided by SIL-IS | Benefit |
---|---|---|
Matrix Effects (Ion Suppression) | Co-elution with analyte experiences same matrix | Corrects for reduced/increased MS signal |
Extraction Efficiency Variability | Undergoes identical extraction process | Corrects for analyte loss during sample prep |
Ionization Efficiency Variability | Similar physicochemical properties | Corrects for instrument response fluctuations |
Quantifying Specific Stereoisomer | Matches stereochemistry of target analyte (21R) | Ensures accurate quantification of R-isomer amidst S-isomer |
Tracking Metabolic Formation | Distinguishable mass allows spiking into incubations | Enables precise kinetic studies of metabolite formation rates |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8